
2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C11H15BrN2. It is a brominated pyridine derivative, which incorporates a pyrrolidine ring. This compound is often used in pharmaceutical research and organic synthesis due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine typically involves the bromination of 5-(1-ethylpyrrolidin-2-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridines.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the pyridine ring.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-methylpyridine
- 2-Bromo-5-(pyrrolidin-1-yl)pyridine
- 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Uniqueness
2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine is unique due to the presence of the ethyl-substituted pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other brominated pyridine derivatives and can lead to different pharmacological profiles and synthetic applications.
Propiedades
Fórmula molecular |
C11H15BrN2 |
|---|---|
Peso molecular |
255.15 g/mol |
Nombre IUPAC |
2-bromo-5-(1-ethylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H15BrN2/c1-2-14-7-3-4-10(14)9-5-6-11(12)13-8-9/h5-6,8,10H,2-4,7H2,1H3 |
Clave InChI |
HSUPJNKMWANKMC-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1C2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



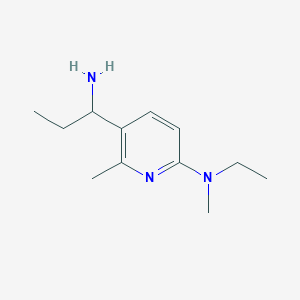
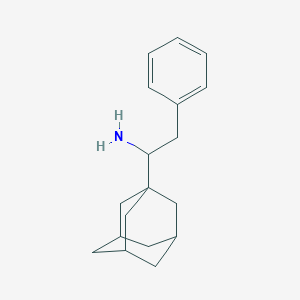
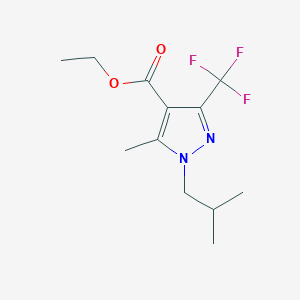
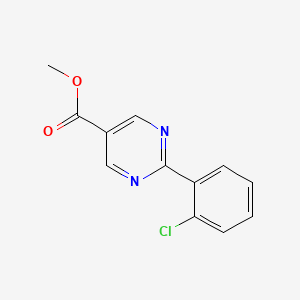
![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)
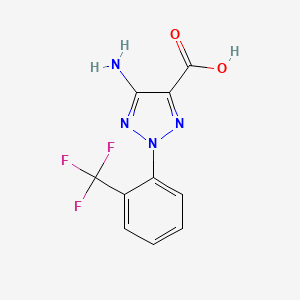


![tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11803729.png)




